molecular formula C23H17F3N2OS B2759597 N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-30-1

N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2759597
CAS No.: 851412-30-1
M. Wt: 426.46
InChI Key: WOHVLCVCFYWTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H17F3N2OS and its molecular weight is 426.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Therapeutic Applications : The synthesis and pharmacological evaluation of compounds similar to N-(2,4-difluorophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide have been extensively studied for their potential therapeutic properties. For example, compounds have been synthesized for their potential antiplasmodial properties against Plasmodium falciparum, indicating a pathway for malaria treatment research (M. Mphahlele et al., 2017). Similarly, the synthesis of (indol-3-yl)alkylamides has been explored for analgesic activity, showcasing the potential for developing new pain management therapies (F. Fouchard et al., 2001).

Ligand-Protein Interactions and Molecular Docking : Spectroscopic and quantum mechanical studies have been conducted on similar compounds, demonstrating their potential as ligands in protein interactions. These studies provide insights into the molecular basis of their activity and potential therapeutic applications (Y. Mary et al., 2020).

Photovoltaic Efficiency and Material Science Applications : Research into the photovoltaic efficiency of benzothiazolinone acetamide analogs, including studies on their light-harvesting efficiency and potential use in dye-sensitized solar cells, highlights the versatility of these compounds beyond biomedical applications (Y. Mary et al., 2020).

Antiallergic Agents : The development of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and their evaluation as antiallergic agents underscore the potential for creating novel treatments for allergic reactions and related conditions (Cecilia Menciu et al., 1999).

Advanced Chemical Synthesis : Research into the synthesis of fluorinated glutamic acid derivatives showcases the application of compounds with similar structural motifs in the development of advanced synthetic methodologies for producing fluorinated organic compounds, which are valuable in pharmaceutical chemistry and material science (P. Ramachandran et al., 2007).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2OS/c24-16-5-3-4-15(10-16)12-28-13-22(18-6-1-2-7-21(18)28)30-14-23(29)27-20-9-8-17(25)11-19(20)26/h1-11,13H,12,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHVLCVCFYWTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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